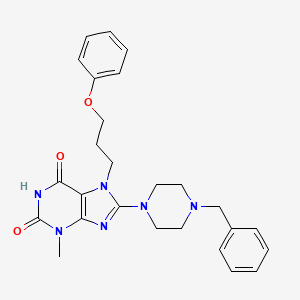
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on their chemical structure. The molecular formula represents the number and type of atoms in a molecule, while the molecular weight is the sum of the atomic weights of all atoms in the molecule.
Synthesis Analysis
This involves the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability.科学的研究の応用
Analgesic and Anti-inflammatory Properties
Research has identified certain purine derivatives as promising analgesic and anti-inflammatory agents. A study by Zygmunt et al. (2015) synthesized and evaluated a series of purin-7-yl derivatives, revealing significant analgesic activity in in vivo models. Notably, compounds such as benzylamide derivatives demonstrated stronger analgesic and anti-inflammatory effects compared to reference drugs, highlighting their potential as new therapeutic agents in this domain (Zygmunt et al., 2015).
Psychotropic Activity and Serotonin Receptor Affinity
Further research by Chłoń-Rzepa et al. (2013) focused on the development of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of purine-2,6-dione targeting serotonin receptors. Their findings indicate the potential psychotropic activity of these compounds, with specific derivatives showing antidepressant-like and anxiolytic-like effects in mouse models. This study emphasizes the therapeutic potential of purine derivatives as psychotropic agents, particularly through their interaction with serotonin receptors (Chłoń-Rzepa et al., 2013).
Antiviral Properties
A study by Wang et al. (2013) on diketopiperazine derivatives from a marine-derived actinomycete uncovered compounds with modest antiviral activity against the influenza A virus. This suggests that certain purine derivatives could have applications in treating viral infections, contributing to the search for new antiviral drugs (Wang et al., 2013).
Safety And Hazards
This involves studying the potential hazards associated with the compound. It includes toxicity, flammability, and environmental impact.
将来の方向性
This involves potential areas of future research. It could include potential applications, modifications to improve efficacy, or exploration of its mechanism of action.
特性
IUPAC Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3/c1-29-23-22(24(33)28-26(29)34)32(13-8-18-35-21-11-6-3-7-12-21)25(27-23)31-16-14-30(15-17-31)19-20-9-4-2-5-10-20/h2-7,9-12H,8,13-19H2,1H3,(H,28,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWKVAUPYBKWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-benzylpiperazin-1-yl)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

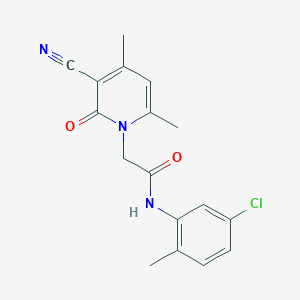
![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)
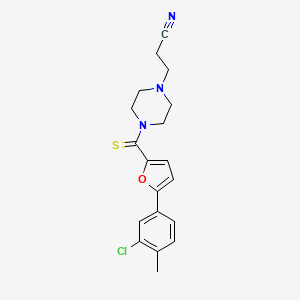
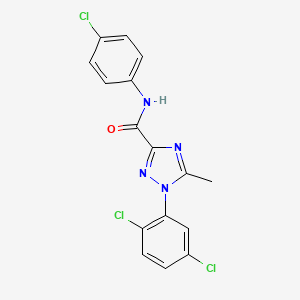
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(tert-butyl)benzamide](/img/structure/B2761142.png)
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)
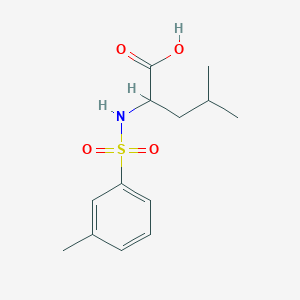

![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)
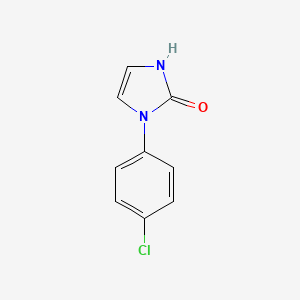
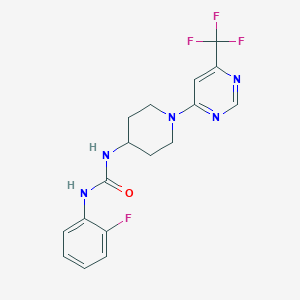
![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2761152.png)
![4,7-Dimethyl-6-(2-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2761153.png)